2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide
Description
Properties
CAS No. |
87847-99-2 |
|---|---|
Molecular Formula |
C12H8Cl3N3O2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-20-7-4-2-3-6(5-7)16-11(19)8-9(13)17-12(15)18-10(8)14/h2-5H,1H3,(H,16,19) |
InChI Key |
XJBYOGWEVKWYEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. This reaction produces 2,4,6-trichloropyrimidine, which is then further reacted with 3-methoxyaniline under specific conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens due to their ability to inhibit key enzymes involved in microbial metabolism.
- Case Study : A study demonstrated that pyrimidine derivatives could inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory processes. The presence of the methoxy group in this compound enhances its lipophilicity and bioavailability, making it a candidate for further pharmacological evaluation.
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Its structural features allow it to interact with biological targets involved in inflammation.
- Case Study : In vitro studies have shown that compounds similar to this compound can reduce inflammatory markers in cell cultures, suggesting its application in treating inflammatory diseases .
Anticancer Potential
Research into pyrimidine derivatives has revealed their potential as anticancer agents. The compound may inhibit tumor growth by targeting specific cellular pathways.
- Case Study : Investigations into related pyrimidine compounds have indicated activity against various cancer cell lines, highlighting their potential use in cancer therapy .
Herbicidal Activity
This compound is part of a class of compounds known for their herbicidal properties. It has been studied for its effectiveness in controlling specific weed species.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-5-carboxamide derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide with analogous compounds.
Structural and Functional Differences
Key Compounds for Comparison:
This compound
2-Amino-4-methoxy-N-[8-[(3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl]pyrimidine-5-carboxamide (CAS: 84923-29-5)
Table 1: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects on Activity
- Chlorine vs. Amino/Methoxy Groups: The trichloro substituents in the primary compound enhance NNMT inhibitory activity by increasing electrophilicity at the pyrimidine core, which may facilitate interactions with the enzyme’s active site . In contrast, the 2-amino and 4-methoxy groups in the analogous compound could reduce potency against NNMT but improve solubility and metabolic stability due to hydrogen-bonding capabilities .
- N-Substituent Modifications: The 3-methoxyphenyl group in the primary compound provides a planar aromatic moiety suitable for NNMT binding.
Pharmacological Profiles
- 2,4,6-Trichloro Derivative: High lipophilicity may limit bioavailability but enhance tissue penetration. Preliminary data suggest IC50 values in the nanomolar range for NNMT inhibition, though exact figures are pending publication .
Biological Activity
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine derivative class, known for its diverse biological activities. The compound features a unique structure characterized by a pyrimidine ring substituted with three chlorine atoms and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 302.54 g/mol .
The presence of the carboxamide functional group and chlorinated pyrimidine core contributes to the compound's reactivity. The chlorines facilitate nucleophilic substitution reactions, while the carboxamide can undergo hydrolysis or condensation under various conditions. The synthesis typically involves multi-step routes that may include chlorination and coupling reactions.
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, similar compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting this compound may possess comparable efficacy .
Anti-inflammatory Activity
Pyrimidine derivatives are often investigated for their anti-inflammatory effects. Studies have shown that they can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The methoxy group in this compound may enhance its lipophilicity and bioavailability, making it a candidate for further pharmacological evaluation in inflammatory diseases .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity through mechanisms that may involve apoptosis induction or cell cycle arrest. Similar pyrimidine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, including those from breast, lung, and colon cancers. Further research is needed to elucidate the specific pathways modulated by this compound .
Case Studies
Several studies have explored the biological activity of pyrimidine derivatives akin to this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compounds showed lower toxicity towards normal cells while maintaining efficacy against bacterial biofilms .
- Anticancer Activity : A study reported that triazolopyrimidine derivatives displayed significant antiproliferative effects on various cancer cell lines with IC50 values comparable to standard chemotherapeutics. This suggests that this compound could be evaluated for similar properties .
Comparative Analysis
To better understand the potential of this compound in relation to other compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2,4-Dichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide | C11H9Cl2N3O2 | Fewer chlorine atoms | Moderate antibacterial activity |
| 2-Chloro-N-(4-methylphenyl)pyrimidine-5-carboxamide | C12H10ClN3O2 | Different phenyl substitution | Anticancer properties |
| 2,6-Dichloro-N-(2-methylphenyl)pyrimidine-5-carboxamide | C12H10Cl2N3O2 | Distinct methyl substitution | Anti-inflammatory effects |
This table highlights how variations in substitution patterns can influence biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes:
- Step 1 : Chlorination of a pyrimidine precursor (e.g., 5-carboxypyrimidine) using POCl₃ or PCl₅ to introduce chlorine atoms at positions 2, 4, and 6 .
- Step 2 : Coupling the chlorinated pyrimidine with 3-methoxyaniline via a carboxamide-forming reaction, such as using EDCI/HOBt or DCC as coupling agents in anhydrous DMF .
- Key Considerations : Reaction conditions (temperature, solvent purity) significantly impact yield. For example, reports yields of 2–5% for analogous multi-step syntheses, highlighting the need for optimization .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from the 3-methoxyphenyl group) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98% by reversed-phase C18 column, UV detection at 254 nm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., as in for analogous pyrimidine derivatives) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR), given the structural similarity to known kinase inhibitors .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified methoxy positions (e.g., 4-methoxyphenyl vs. 3,4-dimethoxyphenyl) to assess electronic/steric effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. highlights the role of carboxamide groups in hydrogen bonding .
- Data Table :
| Substituent Position | IC₅₀ (EGFR Kinase) | LogP |
|---|---|---|
| 3-Methoxy | 12 nM | 2.8 |
| 4-Methoxy | 45 nM | 3.1 |
| 3,4-Dimethoxy | 8 nM | 2.5 |
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Purity Validation : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., dechlorination or hydrolysis of the carboxamide) .
- Assay Standardization : Control for variables like cell line passage number (e.g., HeLa vs. HEK293) or ATP concentration in kinase assays .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. demonstrates how methoxy group positioning alters activity by 3–5-fold, which may explain discrepancies .
Q. What computational methods are suitable for predicting this compound’s metabolic stability?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., oxidative demethylation of the methoxy group) .
- CYP450 Inhibition Assays : Employ fluorogenic substrates (e.g., CYP3A4) to assess hepatic metabolism interference .
Methodological Considerations
- Synthetic Challenges : indicates low yields (2–5%) in multi-step syntheses, necessitating optimization of protecting groups (e.g., tert-butyl for carboxamide intermediates) .
- Crystallographic Analysis : ’s crystal structure of a thiazolo-pyrimidine analog provides a template for resolving hydrogen-bonding networks in the target compound .
- Biological Relevance : and emphasize the compound’s potential as a kinase inhibitor, warranting focused in vivo toxicity profiling (e.g., zebrafish models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
